8-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H7F3N2. It has a molecular weight of 212.17. The compound is typically stored in a dark place, sealed in dry, at room temperature.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-(Trifluoromethyl)quinolin-4-amine, often involves reactions like Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper catalysis. These reactions are performed at low temperatures, allowing good functional group tolerance.
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15). This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles.
Physical And Chemical Properties Analysis
8-(Trifluoromethyl)quinolin-4-amine has a density of 1.4±0.1 g/cm3, a boiling point of 311.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. It also has a molar refractivity of 49.0±0.3 cm3 and a polar surface area of 33 Å2.
Related Compounds
Compound Description: This compound features a hydrazone group attached to the 4-position of the quinoline ring, which is also substituted with a trifluoromethyl group at the 8-position. The research primarily focused on the crystal structure analysis of the compound, revealing insights into its conformation and intermolecular interactions.
Relevance: This compound shares the core structure of 8-(trifluoromethyl)quinolin-4-amine with the hydrazone moiety replacing the amine group at the 4-position. The trifluoromethyl group at the 8-position is maintained. This makes it structurally related to the target compound.
Compound Description: Similar to the previous compound, this molecule also possesses a hydrazone substituent at the 4-position of the 8-(trifluoromethyl)quinoline scaffold. The key difference lies in the presence of a 2,5-dichlorothiophene ring instead of the 4-methylphenyl group attached to the hydrazone. The study primarily aimed to elucidate the crystal structure and intermolecular interactions of this compound.
Relevance: This compound belongs to the same series of hydrazone derivatives as (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, both featuring the 8-(trifluoromethyl)quinolin-4-yl hydrazone core structure, making it structurally analogous to 8-(trifluoromethyl)quinolin-4-amine.
Compound Description: This compound features a triazole ring connected to the 4-position of the 8-(trifluoromethyl)quinoline core, with a morpholine carbonyl group further attached to the triazole. The research focused on characterizing its crystal structure and identifying intra- and intermolecular interactions.
Relevance: This compound is structurally similar to 8-(Trifluoromethyl)quinolin-4-amine as they share the 8-(trifluoromethyl)quinolin-4-yl moiety. The variation arises from the substitution of the amine group at the 4-position with a 5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone group.
Compound Description: This compound features an ethanone group connected to a phenyl ring, further linked to the 4-amino group of 8-(trifluoromethyl)quinoline. The study emphasized the crystal structure analysis, revealing details about the molecule's conformation and intermolecular hydrogen bonding patterns.
Relevance: This compound can be considered a derivative of 8-(trifluoromethyl)quinolin-4-amine with an ethanone-substituted phenyl group attached to the amine at the 4-position.
Compound Description: This molecule exhibits a structure similar to {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone, with the key difference being the replacement of the morpholine carbonyl with an ethanone group on the triazole ring. The research focused on characterizing its crystal structure and analyzing the various hydrogen bond interactions present.
Relevance: This compound shares the same core structure as {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone, featuring the 8-(trifluoromethyl)quinolin-4-yl moiety, making it structurally related to 8-(trifluoromethyl)quinolin-4-amine.
Compound Description: LUF6000 acts as a positive allosteric modulator of the A3 adenosine receptor (A3AR). The compound exhibits a binding site on the receptor distinct from the orthosteric binding site.
Relevance: While LUF6000 shares the quinoline core with 8-(trifluoromethyl)quinolin-4-amine, it differs significantly in its overall structure. The presence of the imidazo[4,5-c]quinoline system in LUF6000 sets it apart from the simpler 8-(trifluoromethyl)quinoline scaffold of the target compound. These structural differences suggest that LUF6000, despite containing a quinoline ring, may not be directly comparable to 8-(trifluoromethyl)quinolin-4-amine in terms of its specific biological activity or mechanism of action.
Compound Description: CQ211 demonstrates potent and selective inhibition of RIOK2, a kinase implicated in various cancers. The compound exhibits high binding affinity and potent proliferation inhibition activity against multiple cancer cell lines.
Compound Description: TC-2153 functions as a Striatal-enriched Tyrosine Phosphatase (STEP) inhibitor and has shown anxiolytic effects in mice. Studies using zebrafish as a model organism explored its impact on anxiety-related behavior.
Relevance: TC-2153, while containing a trifluoromethyl group, is structurally dissimilar to 8-(trifluoromethyl)quinolin-4-amine. The presence of the benzopentathiepin ring system in TC-2153 significantly distinguishes it from the quinoline core of the target compound.
Compound Description: This series of compounds features a phenol group connected to the 4-amino group of 7-(trifluoromethyl)quinoline. Various Mannich bases of these compounds were synthesized and evaluated for antimalarial activity.
Relevance: This series of compounds share the core structure of 8-(Trifluoromethyl)quinolin-4-amine, with the trifluoromethyl group at the 7-position instead of the 8-position. This subtle change in substitution pattern makes them positional isomers of the target compound.
4-[2′,7′ and 2',8′-Bis(Trifluoromethyl)Quinolin-4′-Ylamino]Phenols
Compound Description: These compounds are analogous to the 4-(7′-Trifluoromethylquinolin-4′-ylamino)phenols but contain an additional trifluoromethyl group at either the 2' or 8' position of the quinoline ring. Mannich bases of these compounds were also synthesized and tested for antimalarial activity.
Relevance: These compounds are structurally related to 8-(Trifluoromethyl)quinolin-4-amine, with an additional trifluoromethyl group at the 2' or 8' position. These compounds provide insights into the structure-activity relationships of trifluoromethylated quinoline derivatives.
Compound Description: This series of compounds features various aliphatic substituents on the 4-amino group of 2,7- or 2,8-bis(trifluoromethyl)quinoline. These compounds were synthesized and evaluated for antimalarial activity.
Relevance: These compounds share the quinoline core with 8-(Trifluoromethyl)quinolin-4-amine but have two trifluoromethyl groups at the 2,7- or 2,8- positions and various aliphatic substituents at the 4-amino group. This series helps understand the effect of additional trifluoromethyl groups and varying amine substituents on biological activity.
Compound Description: This compound features a hydrazone group at the 4-position of the 2,8-bis(trifluoromethyl)quinoline core, with a 3,4-dimethoxybenzaldehyde group attached to the hydrazone. The study primarily focused on crystal structure analysis and intermolecular interactions.
Relevance: This compound shares the core structure of 8-(trifluoromethyl)quinolin-4-amine but has an additional trifluoromethyl group at the 2-position and a hydrazone moiety replacing the amine group at the 4-position. This compound offers insights into the structural effects of introducing a second trifluoromethyl group and a hydrazone substituent.
Compound Description: This series includes two compounds with a trifluoromethyl group at the 2-position of a tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine scaffold. Different amine substituents are present at the 4-position. These compounds were synthesized and evaluated for their antitumor activities.
Relevance: Although these compounds contain a trifluoromethyl group, they are structurally dissimilar to 8-(Trifluoromethyl)quinolin-4-amine due to the presence of the tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine core, which differs significantly from the quinoline scaffold.
Compound Description: This series comprises a variety of compounds featuring an 8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazine core with different aryloxy substituents at the 8-position and an ethan-1-amine group at the 6-position. The research focused on synthesizing these compounds and evaluating their antibacterial activities.
Relevance: Despite sharing the trifluoromethyl group, these compounds are structurally distinct from 8-(Trifluoromethyl)quinolin-4-amine. The presence of the imidazo[1,2-a]pyrazine core differentiates them from the target compound's quinoline structure.
5-Methyl-1,3-dioxolo[4,5-g]furo[3,4-b]quinoline-8,9(5H,6H)-dione and its Analogues
Compound Description: This series includes a furo[3,4-b]quinoline-based compound and its deoxy and carba analogues. The research focused on developing synthetic methods to access these compounds as part of an effort to discover new antitumor drugs.
Relevance: These compounds, while containing a quinoline ring system, differ significantly from 8-(Trifluoromethyl)quinolin-4-amine in their overall structure. The fused furo[3,4-b]quinoline core and the absence of a trifluoromethyl group make them structurally distinct from the target compound.
Pyrano[2′,3′: 5,6]chromeno[4,3‐b]quinolin‐4‐ones
Compound Description: This series of compounds features a pyrano[2′,3′: 5,6]chromeno[4,3‐b]quinoline scaffold. The study developed a synthetic method for preparing these compounds using a CuFe2O4 nanoparticle catalyst and investigated their structures.
Relevance: These compounds, although containing a quinoline ring system, bear little resemblance to 8-(Trifluoromethyl)quinolin-4-amine due to the complex pyrano[2′,3′: 5,6]chromeno[4,3‐b]quinolin‐4‐one core structure. They also lack the trifluoromethyl group present in the target compound.
Compound Description: This series includes compounds with oxazolo, thiazolo, or selenazolo rings fused to the quinoline core at the 4- and 5-positions. Various substituents are present on the fused heterocycle. These compounds are described in a patent and may possess therapeutic potential.
Relevance: These compounds share the quinoline-4-amine core with 8-(Trifluoromethyl)quinolin-4-amine. The key difference lies in the presence of an additional fused heterocycle (oxazolo, thiazolo, or selenazolo) at the 4- and 5-positions of the quinoline ring. The presence of various substituents on the fused heterocycle further contributes to their structural diversity. While not directly mentioned in the provided text, these compounds are structurally related to the target compound and offer insights into the structure-activity relationships of quinoline-based compounds.
2-Morpholin-4-yl-4H-chromen-4-one Derivatives
Compound Description: This series includes compounds featuring a 2-morpholin-4-yl-4H-chromen-4-one core with various substituents, particularly at the 4-position. These compounds were investigated as DNA-dependent protein kinase (DNA-PK) inhibitors.
Relevance: Despite containing a chromenone ring, these compounds are structurally different from 8-(Trifluoromethyl)quinolin-4-amine, which has a quinoline core. The structural dissimilarity makes these compounds less relevant in the context of 8-(Trifluoromethyl)quinolin-4-amine.
2-Morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones
Compound Description: This series comprises compounds based on a 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one scaffold with varying substituents, particularly at the 9-position. They were synthesized and evaluated for their inhibitory activity against DNA-PK.
Relevance: Despite the presence of a pyrimidine ring, these compounds are structurally distinct from 8-(Trifluoromethyl)quinolin-4-amine due to the pyrido[1,2-a]pyrimidin-4-one core and the absence of a trifluoromethyl group.
2-Morpholin-4-yl-1H-quinolin-4-ones
Compound Description: This series includes compounds based on a 2-morpholin-4-yl-1H-quinolin-4-one core with diverse substituents, especially at the 8-position. These compounds were also explored as potential DNA-PK inhibitors.
Compound Description: These are two iron(II) coordination polymer chains containing quinolin-8-amine (aqin) as a chelating ligand and tetracyanonickelate(II) or tetracyanoplatinate(II) as bridging ligands. These compounds exhibit spin crossover (SCO) behavior, transitioning between high-spin and low-spin states at specific temperatures.
Relevance: These compounds directly incorporate 8-(Trifluoromethyl)quinolin-4-amine as a ligand (aqin). The research focuses on the coordination chemistry and magnetic properties of these complexes, highlighting the versatility of 8-(Trifluoromethyl)quinolin-4-amine as a building block for materials with interesting electronic properties.
Compound Description: This series comprises various 2-aryl-4-[[2-(dimethylamino)ethyl]amino]quinoline derivatives with different substituents on the aryl group and the quinoline ring. These compounds were synthesized and evaluated for their ability to inhibit the immunostimulatory effects of CpG-containing oligodeoxynucleotides (CpG-ODNs).
Relevance: These compounds share the quinoline-4-amine core structure with 8-(Trifluoromethyl)quinolin-4-amine, but they lack the trifluoromethyl group and have a 2-(dimethylamino)ethyl substituent on the amine. The study demonstrates the potential of modifying the quinoline-4-amine scaffold for developing novel therapeutics.
Compound Description: This series includes compounds based on a 7-(trifluoromethyl)-4-hydroxyquinoline scaffold with a carbohydrazide moiety at the 3-position. These compounds were synthesized and evaluated for their antimicrobial activity.
Compound Description: This series consists of compounds based on a 7-(trifluoromethyl)quinolin-4-amine scaffold with an oxadiazole ring linked to the 3-position. Various alkyl groups are attached to the amine at the 4-position. These compounds were synthesized and assessed for their antimicrobial activity.
Bisiridium (III) (Ir(CF3BNO)2‐pop)
Compound Description: This is an iridium(III) complex containing two 5‐(2‐ethylhexyl)‐8‐trifluoromethyl‐5H‐benzo[c][1,5]‐naphthyridin‐6‐one ligands and one 2‐(5‐phenyl‐1,3,4‐oxadiazol‐2‐yl)phenolate ligand. This complex was used in the development of highly efficient and stable green phosphorescent organic light-emitting diodes (PHOLEDs).
Relevance: Despite containing a trifluoromethyl group, Ir(CF3BNO)2‐pop is structurally dissimilar to 8-(Trifluoromethyl)quinolin-4-amine. The presence of the iridium metal center and the complex ligand system differentiates it significantly from the target compound.
Bisiridium (III) (Ir(BNO)2‐pop)
Compound Description: This is another iridium(III) complex, similar to Ir(CF3BNO)2‐pop, but lacking the trifluoromethyl group on the benzo[c][1,5]‐naphthyridin‐6‐one ligands. This complex was also investigated for its use in solution-processed PHOLEDs.
Relevance: This compound is also an iridium(III) complex with a complex ligand system, making it structurally dissimilar to 8-(Trifluoromethyl)quinolin-4-amine.
Compound Description: This series includes a range of compounds featuring a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine core with different substituents. These compounds were designed as selective Toll-like receptor 7 (TLR7) agonists and evaluated for their potency and selectivity.
Relevance: While these compounds contain a trifluoromethyl group and a pyrimidine ring, they differ significantly from 8-(Trifluoromethyl)quinolin-4-amine due to the presence of the isoxazolo[5,4-d]pyrimidine core. The structural differences suggest that their biological activities are likely distinct.
Compound Description: This series consists of various compounds containing a dithiolo[3,4-c]quinoline core with different substituents (R, R', R") on the quinoline ring and the phenyl ring. These compounds were synthesized through a multi-step process involving the reaction of substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinoline iodides with arylamines.
Compound Description: This series of compounds features a pyrimido[4,5-b]indole core with a trifluoromethyl group at the 4-position, a methoxy group at the 6-position, and various amino substituents at the 2-position. The compounds demonstrated anti-tumor activity and proved useful in treating myelogenous leukemia and colon cancer.
Relevance: While these compounds contain a trifluoromethyl group, the presence of the pyrimido[4,5-b]indole core significantly differentiates them from the quinoline structure in 8-(Trifluoromethyl)quinolin-4-amine.
10H-indolo(3,2-b)quinolin-11-yl-amines and Chloroquine Analogs
Compound Description: This study focuses on a series of 10H-indolo(3,2-b)quinolin-11-yl-amine derivatives and their chloroquine analogs. The research explores the synthesis and antimalarial activity of these compounds against the multi-resistant Plasmodium falciparum strain K-1.
Relevance: This series features a quinoline core, like 8-(Trifluoromethyl)quinolin-4-amine, but with an indole ring fused to the quinoline system. While the specific compound, 8-(Trifluoromethyl)quinolin-4-amine, is not directly part of this series, the study emphasizes the significance of quinoline-based structures in antimalarial research and offers potential insights for developing new antimalarial agents.
Compound Description: IQA is utilized as an inducer of skin inflammation in an animal model to assess the anti-inflammatory effects of topical allopurinol.
Compound Description: This series encompasses a range of compounds featuring an 8-aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6-(5H)-one scaffold. The research describes a novel synthetic approach for preparing these compounds using ZrOCl2·8H2O as a catalyst under ultrasonic irradiation.
4-Aryl-3,4-dihydroquinolin-2(1H)-one Derivatives
Compound Description: This series includes compounds based on a 4-aryl-3,4-dihydroquinolin-2(1H)-one core structure. Similar to the previous series, the research focuses on a new synthetic method for their preparation using ZrOCl2·8H2O as a catalyst under ultrasonic irradiation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Aflatoxin G1 is a member of coumarins. 1H,12H-Furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)(1)benzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- is a natural product found in Aspergillus nomiae, Glycyrrhiza uralensis, and other organisms with data available.